Cas no 57595-23-0 (Methyl 4-oxotetrahydrofuran-3-carboxylate)

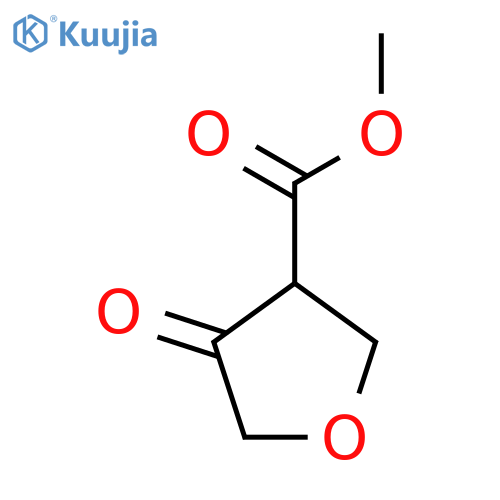

57595-23-0 structure

商品名:Methyl 4-oxotetrahydrofuran-3-carboxylate

CAS番号:57595-23-0

MF:C6H8O4

メガワット:144.125322341919

MDL:MFCD19707049

CID:1027112

Methyl 4-oxotetrahydrofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-oxotetrahydrofuran-3-carboxylate

- Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester

- methyl 4-oxooxolane-3-carboxylate

- Tetrahydro-4-oxo-3-f

- 4-oxo-tetrahydro furane 3-carboxylic acidmethyl ester

- 4-oxo-tetrahydrofuran-3-carboxylic acid methyl ester

- 4-oxo-tetrahydro-furan-3-carboxylic acid methyl ester

- AG-I-03240

- AGN-PC-002B8V

- ANW-58758

- CTK5A7131

- methyl 3-oxo-tetrahydrofuranyl-4-carboxylate

- methyl tetrahydrofuran-3-one-4-carboxylate

- RW4061

- SureCN1566094

- tetrahydrofuran-3-one-4-carboxylic acid-methyl ester

- Tetrahydro-4-oxo-3-furoic acid methyl ester

- 3-Furancarboxylic acid, tetrahydro-4-oxo-, methyl ester

- FCUDJBUBWCJOLK-UHFFFAOYSA-N

- 4-carbomethoxytetrahydro-3-furanone

- 8499AB

- WT82067

- PB18290

- SY014732

- methyl tetrahydro-4-oxofuran-3-carboxylate

- methyl 4-oxidanylideneoxolane-3-carboxylate

- 4-oxo-3-oxolanecarboxylic a

-

- MDL: MFCD19707049

- インチ: 1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3

- InChIKey: FCUDJBUBWCJOLK-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C(=O)OC)C1)=O

計算された属性

- せいみつぶんしりょう: 144.04224

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 163

- トポロジー分子極性表面積: 52.6

じっけんとくせい

- 密度みつど: 1.265

- ふってん: 220 ºC

- フラッシュポイント: 91 ºC

- PSA: 52.6

Methyl 4-oxotetrahydrofuran-3-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Methyl 4-oxotetrahydrofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD208856-1g |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 96% | 1g |

¥244.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD208856-5g |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 96% | 5g |

¥732.0 | 2024-04-18 | |

| Chemenu | CM108239-1g |

methyl 4-oxooxolane-3-carboxylate |

57595-23-0 | 95%+ | 1g |

$*** | 2023-05-30 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06391-0.25g |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 97% | 0.25g |

¥190 | 2023-09-15 | |

| Enamine | EN300-112416-0.5g |

methyl 4-oxooxolane-3-carboxylate |

57595-23-0 | 93% | 0.5g |

$44.0 | 2023-10-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70440-5g |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 5g |

¥1646.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70440-25g |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 25g |

¥8106.0 | 2021-09-04 | ||

| Enamine | EN300-95806-0.5g |

methyl 4-oxooxolane-3-carboxylate |

57595-23-0 | 95.0% | 0.5g |

$44.0 | 2025-03-21 | |

| Enamine | EN300-112416-25g |

methyl 4-oxooxolane-3-carboxylate |

57595-23-0 | 93% | 25g |

$885.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061826-500mg |

Methyl 4-oxotetrahydrofuran-3-carboxylate |

57595-23-0 | 97% | 500mg |

¥234.00 | 2024-05-08 |

Methyl 4-oxotetrahydrofuran-3-carboxylate 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

57595-23-0 (Methyl 4-oxotetrahydrofuran-3-carboxylate) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57595-23-0)Methyl 4-oxotetrahydrofuran-3-carboxylate

清らかである:99%/99%/99%

はかる:100g/25g/10g

価格 ($):1276.0/412.0/185.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:57595-23-0)Methyl 4-oxotetrahydrofuran-3-carboxylate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ